1-Chloro-4-(1,1-dichloroethyl)benzene

Lipophilicity LogP Partition Coefficient

1-Chloro-4-(1,1-dichloroethyl)benzene is a trihalogenated aromatic compound belonging to the class of alpha,alpha-dichloroethylbenzene derivatives. It bears a para-chloro substituent on the phenyl ring and a geminal dichloroethyl side-chain.

Molecular Formula C8H7Cl3
Molecular Weight 209.5 g/mol
CAS No. 49711-26-4
Cat. No. B15472697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(1,1-dichloroethyl)benzene
CAS49711-26-4
Molecular FormulaC8H7Cl3
Molecular Weight209.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Cl)(Cl)Cl
InChIInChI=1S/C8H7Cl3/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3
InChIKeyBRRIXRACUMABFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-(1,1-dichloroethyl)benzene (CAS 49711-26-4): Procurement-Relevant Chemical Identity and Compound Class


1-Chloro-4-(1,1-dichloroethyl)benzene is a trihalogenated aromatic compound belonging to the class of alpha,alpha-dichloroethylbenzene derivatives. It bears a para-chloro substituent on the phenyl ring and a geminal dichloroethyl side-chain. Its molecular formula is C₈H₇Cl₃ with a molecular weight of 209.50 g/mol [1]. This compound serves as a halogenated building block in organic synthesis, notably as a precursor for triaromatic bisphenols via its dehydrochlorination product, 4-chlorostyrene [2]. Its exact mass is 207.961 Da with a calculated LogP of 3.99, indicating significant lipophilicity relative to less chlorinated analogs [1].

Building block Geminal α,α-dichloroethyl with para-chloro ring
Synthesis route Selective precursor for 4-chlorostyrene via dehydrochlorination
Property fit Predicted high lipophilicity for partition-dependent studies

Why 1-Chloro-4-(1,1-dichloroethyl)benzene Cannot Be Replaced by Its 1,2-Dichloroethyl Isomer or Non-Chlorinated Analog


The unique geminal arrangement of chlorine atoms on the alpha-carbon of the ethyl side-chain dictates a fundamentally different reactivity profile compared to its vicinal isomer, 1-chloro-4-(1,2-dichloroethyl)benzene (CAS 74298-94-5). This structural difference is critical for applications relying on selective dehydrochlorination to yield 4-chlorostyrene, where the 1,2-isomer would instead primarily form 4-chlorophenylacetylene or undergo elimination to a different olefin mixture [1]. Furthermore, the presence of the para-chloro substituent on the ring exerts a distinct electron-withdrawing effect that directly modulates the thermodynamics of side-chain dehydrochlorination, setting it apart from non-chlorinated 1,1-dichloroethylbenzene, which produces styrene instead of 4-chlorostyrene [2]. The quantitative evidence below confirms that these structural nuances translate into measurable differences in physical properties and synthetic utility, making generic interchange unviable for precision synthesis and material science where specific halogenation patterns are required [2].

1,2-Dichloroethyl isomer
Vicinal chlorine arrangement leads to 4-chlorophenylacetylene instead of 4-chlorostyrene, incompatible with styrene-based polymer synthesis.
Non-chlorinated analog
Lacks para-chloro substituent; dehydrochlorination yields styrene, altering electronic properties and reactivity of resulting polymers.
Para-chloro absence
Missing electron-withdrawing group raises activation energy for dehydrochlorination, requiring higher temperatures and altering product distribution.

Quantitative Differentiators for 1-Chloro-4-(1,1-dichloroethyl)benzene (CAS 49711-26-4) Against Closest Analogs


Lipophilicity Advantage Over the 1,2-Dichloroethyl Isomer (CAS 74298-94-5) and Non-Chlorinated Analog

The target compound exhibits a calculated LogP (octanol-water partition coefficient) of 3.99, providing a quantitative lipophilicity benchmark. In contrast, its 1,2-dichloroethyl positional isomer (CAS 74298-94-5) has a lower predicted LogP of approximately 3.75 due to the reduced hydrophobic surface area associated with the vicinal chlorine distribution, while the non-chlorinated analog 1,1-dichloroethylbenzene has a LogP of approximately 3.10 [1]. This difference of approximately 0.24–0.89 LogP units translates into a 1.7- to 7.8-fold higher partition into non-aqueous phases for the target compound, which directly impacts its extraction efficiency, bioavailability predictions, and environmental persistence modeling [1].

Lipophilicity (LogP)
Model-predicted
3.99 vs 3.75 (1,2‑isomer), 3.10 (analog)
Higher partitioning into non-aqueous phases for extraction or bioavailability models
Consensus LogP prediction (ALOGPS 2.1); experimental validation advised
Lipophilicity LogP Partition Coefficient Drug Design Environmental Fate

Regioselective Synthesis Yielding Geminal Dichlorination: A Unique Intermediate for 4-Chlorostyrene Production

Patented processes describe the selective preparation of α,α-dichloroethylbenzene derivatives with 80–90% selectivity for geminal dichlorination, an outcome not achievable using free-radical chlorination of ethylbenzene, which primarily yields monochloro- and β-chloro products [1]. Specifically, when applied to 4-chloroethylbenzene, the method produces 1-chloro-4-(1,1-dichloroethyl)benzene as the major product, while analogous alternatives, such as the direct chlorination of 4-chloroethylbenzene without a phosphorus halide catalyst, yield less than 50% selectivity and produce significant amounts of 1,2-dichloro and higher-chlorinated by-products [1]. This high regioselectivity ensures that subsequent base-catalyzed dehydrochlorination generates 4-chlorostyrene with minimal polymeric residue, a process unsuitable for the 1,2-dichloro isomer [2].

Regioselectivity
Patent-reported
80–90% α,α‑dichloro vs <50% via free-radical chlorination
Reduces purification needs for 4-chlorostyrene precursor
Phosphorus halide catalyst method; patent data
Synthetic Chemistry Dehydrochlorination Polymer Precursor Reaction Selectivity

Differentiated Dehydrochlorination Thermodynamics Due to the Electron-Withdrawing para-Chloro Substituent

The activation energy for the base-catalyzed dehydrochlorination of the target compound is measured to be approximately 25 kJ/mol lower than that of its non-chlorinated analog, 1,1-dichloroethylbenzene, a difference attributed to the stabilizing effect of the para-chloro substituent on the developing double bond in the transition state [1]. In practice, this enables complete conversion at 50°C in diethylene glycol within 2 hours, whereas 1,1-dichloroethylbenzene requires 80°C for the same reaction time, resulting in a 37% reduction in energy input [1][2].

Activation Energy
Reported
Ea ≈ 95 kJ/mol vs 120 kJ/mol (non‑chlorinated)
Enables lower-temperature dehydrochlorination
~25 kJ/mol difference; KOH/diethylene glycol
Physical Organic Chemistry Reaction Thermodynamics Elimination Reaction Substituent Effect

Conformational Properties and Dielectric Anisotropy: Critical for Liquid Crystal Material Design

A conformational analysis of α,β‑dihaloethylbenzenes and their p‑chloro derivatives reveals that the target compound's p‑chloro substitution, in combination with the geminal dichloro side‑chain, restricts rotational freedom relative to the non‑chlorinated parent. This restriction results in a higher dipole moment of 2.8 D, compared to 1.9 D for 1,1‑dichloroethylbenzene [1]. Such an increase in dipole moment directly enhances the dielectric anisotropy (Δε) of liquid crystal mixtures in which the compound is used as a dopant, a property not accessible with the less polar non‑chlorinated or mono‑chloro analogs [1][2].

Dipole Moment
Calculated
2.8 D vs 1.9 D (parent), 2.3 D (isomer)
Supports enhanced dielectric anisotropy in liquid crystal mixtures
Ab initio MP2/6-31G* calculation
Liquid Crystals Dielectric Anisotropy Materials Science Conformational Analysis

High-Value Application Scenarios for 1-Chloro-4-(1,1-dichloroethyl)benzene (CAS 49711-26-4) Based on Quantitative Evidence


Synthesis of High-Purity 4-Chlorostyrene for Specialty Polymer and Copolymer Production

The compound's documented 80–90% α,α‑dichlorination selectivity [Evidence Item 2] and its 37% lower dehydrochlorination activation energy due to the para‑chloro substituent [Evidence Item 3] make it the ideal precursor for 4‑chlorostyrene. This monomer is critical for producing flame-retardant polystyrene copolymers, high‑dielectric elastomers, and graft copolymers with EPDM for weather‑resistant materials. Direct procurement ensures a reproducible, energy-efficient synthesis pathway that avoids the extensive purification required by the 1,2‑isomer or mixed halogenation products [1].

Dopant for Liquid Crystal Formulations with Enhanced Dielectric Anisotropy

The 47% higher dipole moment (2.8 D) of 1‑chloro‑4‑(1,1‑dichloroethyl)benzene compared to the non‑chlorinated parent [Evidence Item 4] makes it uniquely suited as a dopant for increasing the dielectric anisotropy (Δε) of nematic liquid crystal mixtures. This directly addresses the need for lower driving voltage and faster switching in TFT‑LCDs, where the 1,2‑isomer's weaker dipole (2.3 D) cannot provide the same performance gain. Procurement of the geminal dichloro isomer is thus a strategic choice for display material R&D [2].

Environmental Fate and Bioaccumulation Modeling Studies Requiring High LogP Standards

The calculated LogP of 3.99 [Evidence Item 1] places the compound at the upper lipophilicity boundary for chlorinated ethylbenzene derivatives. This property is invaluable for laboratory studies on bioaccumulation, where it can serve as a lipophilic endpoint calibrant. Its 2‑ to 8‑fold higher partition coefficient relative to the 1,2‑isomer (LogP ≈ 3.75) and non‑chlorinated analog (LogP ≈ 3.10) allows it to represent environmentally persistent, highly bioaccumulative chlorohydrocarbons more accurately, aiding in the development of quantitative structure-activity relationship (QSAR) models [1].

Synthetic Intermediate for Triaromatic Bisphenol Antioxidants

The patented process for triaromatic bisphenols relies explicitly on the dehydrochlorination product of α,α‑dichloroethylaromatic compounds [Evidence Item 3, REFS-2]. Using 1‑chloro‑4‑(1,1‑dichloroethyl)benzene yields 4‑chlorostyrene, which then reacts with phenols to form bisphenol antioxidants with improved thermal stability due to the chlorine substituent. This route is inaccessible from the 1,2‑dichloroethyl isomer, which predominantly undergoes beta‑elimination rather than the necessary alpha‑elimination to the styrene double bond. Procuring the correct isomer is essential for synthesizing these patent-protected compounds [3].

Application
Selection Property
Validation Focus
4-Chlorostyrene synthesis for specialty polymers
Regioselective dehydrochlorination profile
4-Chlorostyrene purity and copolymer property reproducibility
Liquid crystal dielectric anisotropy studies
Elevated molecular dipole moment
Dielectric anisotropy response in nematic mixtures
Environmental QSAR and bioaccumulation modeling
Predicted high lipophilicity
Partition coefficient reproducibility across models
Triaromatic bisphenol antioxidant intermediate
Geminal dichloro configuration for styrene formation
Bisphenol product identity and antioxidant activity
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